3-[(3,3,3-Trifluoropropoxy)methyl]aniline
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Overview
Description
3-[(3,3,3-Trifluoropropoxy)methyl]aniline is a chemical compound with the molecular formula C10H13ClF3NO and a molecular weight of 255.67 g/mol It is characterized by the presence of a trifluoropropoxy group attached to a methyl aniline structure
Preparation Methods
The synthesis of 3-[(3,3,3-Trifluoropropoxy)methyl]aniline involves several steps. One common method includes the reaction of 3,3,3-trifluoropropyl bromide with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(3,3,3-Trifluoropropoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-[(3,3,3-Trifluoropropoxy)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-[(3,3,3-Trifluoropropoxy)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it facilitates the compound’s access to intracellular targets. The aniline moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-[(3,3,3-Trifluoropropoxy)methyl]aniline can be compared with other similar compounds, such as:
3,3,3-Trifluoropropylamine: This compound lacks the aniline moiety and has different chemical properties and applications.
3,3,3-Trifluoropropylmethanol: This compound has a hydroxyl group instead of an aniline group, leading to different reactivity and uses.
3,3,3-Trifluoropropylbenzene: This compound has a benzene ring instead of an aniline group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of the trifluoropropoxy group and the aniline moiety, which imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C10H12F3NO |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(3,3,3-trifluoropropoxymethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)4-5-15-7-8-2-1-3-9(14)6-8/h1-3,6H,4-5,7,14H2 |
InChI Key |
SNEHYOKLTWIBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)COCCC(F)(F)F |
Origin of Product |
United States |
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